molecular formula C16H12FN5S B11971321 1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11971321
M. Wt: 325.4 g/mol
InChI Key: WJCGPFYYBLURHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is unique due to its specific structural features, such as the combination of a thieno[2,3-d]pyrimidine core with a pyrazol-5-amine moiety

Properties

Molecular Formula

C16H12FN5S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C16H12FN5S/c1-9-6-13(18)22(21-9)15-14-12(7-23-16(14)20-8-19-15)10-2-4-11(17)5-3-10/h2-8H,18H2,1H3

InChI Key

WJCGPFYYBLURHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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